molecular formula C7HCl2F7N4O B6343835 2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine CAS No. 286850-03-1

2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine

Cat. No.: B6343835
CAS No.: 286850-03-1
M. Wt: 361.00 g/mol
InChI Key: JWEMDOVIPGXOIF-UHFFFAOYSA-N
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Description

2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine is a chemical compound with the molecular formula C7HCl2F7N4O and a molecular weight of 361. It is known for its unique chemical properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine typically involves the reaction of heptafluorobutyric anhydride with 2-amino-4,6-dichlorotriazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted triazines .

Scientific Research Applications

2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-N-Heptafluorobutyrylamino-4,6-dichloropyrimidine
  • 2-N-Heptafluorobutyrylamino-4,6-dichloropyridine
  • 2-N-Heptafluorobutyrylamino-4,6-dichlorobenzene

Uniqueness

2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine is unique due to its triazine ring structure, which provides stability and reactivity that are distinct from other similar compounds. Its heptafluorobutyrylamino group also imparts unique chemical properties, making it valuable in various applications .

Properties

IUPAC Name

N-(4,6-dichloro-1,3,5-triazin-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F7N4O/c8-2-18-3(9)20-4(19-2)17-1(21)5(10,11)6(12,13)7(14,15)16/h(H,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEMDOVIPGXOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F7N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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